molecular formula C20H25NO2 B8343568 Adamantan-1-yl-(4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-methanone

Adamantan-1-yl-(4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-methanone

Cat. No. B8343568
M. Wt: 311.4 g/mol
InChI Key: NRCKILPLCKMTRT-UHFFFAOYSA-N
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Patent
US09090615B2

Procedure details

A mixture of 0.6 g (1.94 mmol) 1-(Adamantane-1-carbonyl)-2,3-dihydro-1H-quinolin-4-one and 0.11 g (2.91 mmol) NaBH4 in 20 mL methanol was stirred at room temperature. The mixture was evaporated, taken up on isolute and subjected to column chromatography on silica eluting with a gradient formed from heptane and TBME to yield after evaporation of the product containing fractions 0.557 g (92%) as white solid. MS(m/e): 312.4 (MH+).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]12([C:11]([N:13]3[C:22]4[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=4)[C:16](=[O:23])[CH2:15][CH2:14]3)=[O:12])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[BH4-].[Na+]>CO>[C:1]12([C:11]([N:13]3[C:22]4[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=4)[CH:16]([OH:23])[CH2:15][CH2:14]3)=[O:12])[CH2:2][CH:3]3[CH2:4][CH:5]([CH2:6][CH:7]([CH2:9]3)[CH2:8]1)[CH2:10]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)N2CCC(C3=CC=CC=C23)=O
Name
Quantity
0.11 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
formed from heptane and TBME
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after evaporation of the product
ADDITION
Type
ADDITION
Details
containing fractions 0.557 g (92%) as white solid

Outcomes

Product
Name
Type
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)N2CCC(C3=CC=CC=C23)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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